5-chloro-2-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrimidine-4-carboxamide
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Overview
Description
5-chloro-2-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine core substituted with a chloro group, an ethylsulfanyl group, and a benzothiazole moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
The synthesis of 5-chloro-2-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of Substituents: The chloro group, ethylsulfanyl group, and benzothiazole moiety are introduced through various substitution reactions.
Final Coupling: The final step involves coupling the substituted pyrimidine with the benzothiazole derivative to form the desired compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
5-chloro-2-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
5-chloro-2-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study various biological processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-chloro-2-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrimidine-4-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar compounds to 5-chloro-2-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrimidine-4-carboxamide include:
5-chloro-2-methyl-2H-isothiazol-3-one: A compound with a similar chloro and sulfur-containing structure.
5-chloro-6’-methyl-3-[4-(methylsulfonyl)phenyl]-2,3’-bipyridine: Another compound with a chloro and sulfur-containing structure.
The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties, which may offer distinct advantages in its applications.
Properties
Molecular Formula |
C21H17ClN4OS2 |
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Molecular Weight |
441.0 g/mol |
IUPAC Name |
5-chloro-2-ethylsulfanyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H17ClN4OS2/c1-3-28-21-23-11-15(22)18(26-21)19(27)24-14-7-5-13(6-8-14)20-25-16-9-4-12(2)10-17(16)29-20/h4-11H,3H2,1-2H3,(H,24,27) |
InChI Key |
ZXLUZRLICQASFX-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C)Cl |
Origin of Product |
United States |
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